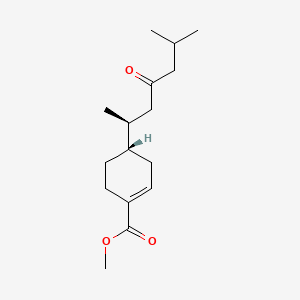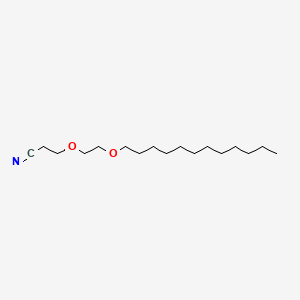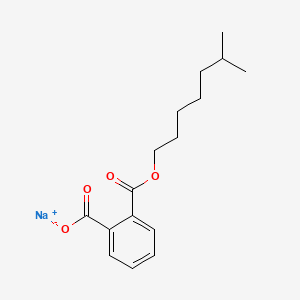
Sodium isooctyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium isooctyl phthalate is a chemical compound belonging to the family of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is used in various industrial applications due to its effective plasticizing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium isooctyl phthalate is synthesized through the esterification of phthalic anhydride with isooctyl alcohol in the presence of a catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and isooctyl alcohol are continuously fed. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the mixture is neutralized with sodium hydroxide, and the product is purified through distillation and filtration processes to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium isooctyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and isooctyl alcohol.
Oxidation: Under oxidative conditions, this compound can be oxidized to form phthalic acid derivatives.
Substitution: this compound can undergo substitution reactions where the isooctyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Alkyl or aryl halides in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: Phthalic acid and isooctyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various alkyl or aryl phthalates.
Applications De Recherche Scientifique
Sodium isooctyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including its toxicokinetics and metabolism.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of sodium isooctyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen and androgen receptors. This binding can lead to altered gene expression and disruption of normal hormonal functions. Additionally, this compound can be metabolized into various metabolites that may exert toxic effects on different tissues and organs.
Comparaison Avec Des Composés Similaires
Di-isononyl phthalate: Another phthalate used as a plasticizer with similar properties.
Di-2-ethylhexyl phthalate: A widely used plasticizer with similar applications but different molecular structure.
Diisodecyl phthalate: A high-molecular-weight phthalate used in similar industrial applications.
Uniqueness: Sodium isooctyl phthalate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its sodium salt form enhances its solubility in water, making it suitable for applications where water solubility is required. Additionally, its specific molecular structure allows for unique interactions with biological systems, contributing to its distinct toxicological profile.
Propriétés
Numéro CAS |
94248-71-2 |
|---|---|
Formule moléculaire |
C16H21NaO4 |
Poids moléculaire |
300.32 g/mol |
Nom IUPAC |
sodium;2-(6-methylheptoxycarbonyl)benzoate |
InChI |
InChI=1S/C16H22O4.Na/c1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18;/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18);/q;+1/p-1 |
Clé InChI |
FBHDGNOSRSDXNN-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


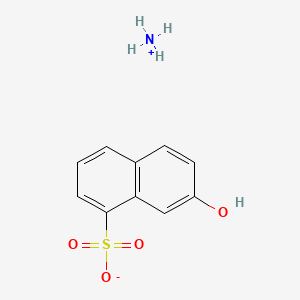
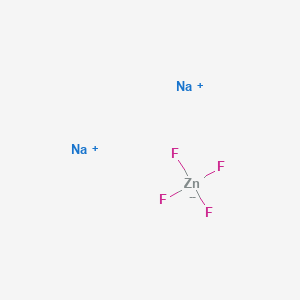
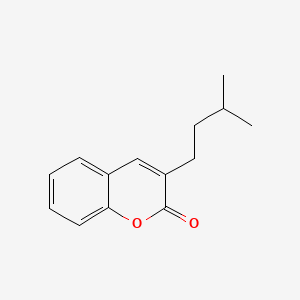

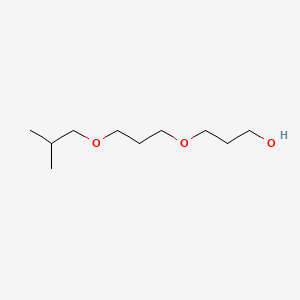
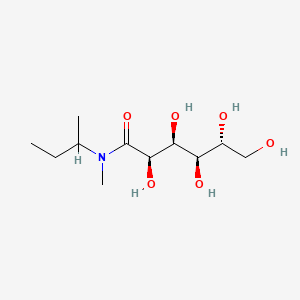
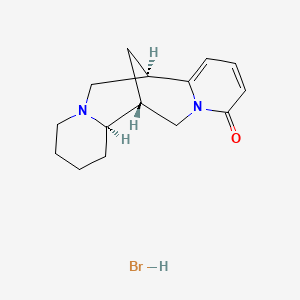
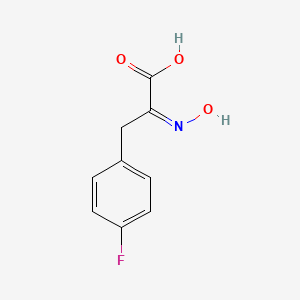
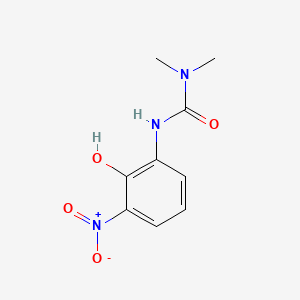
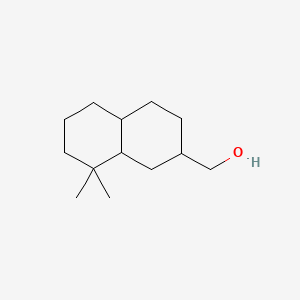
![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
